![molecular formula C16H18N2O2 B3821483 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3821483.png)
6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline (DPNQ) is a synthetic compound that belongs to the family of tetrahydroisoquinolines. It has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline acts as a selective antagonist of the D3 dopamine receptor subtype. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor. The exact mechanism by which 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects on the D3 receptor is still under investigation.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can reduce the severity of Parkinson's disease symptoms in animal models. 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a highly selective antagonist of the D3 dopamine receptor subtype, which makes it a useful tool for studying the role of this receptor in various biological processes. 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline is that it has low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline-based drug candidates for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Another area of interest is the investigation of the role of the D3 dopamine receptor subtype in various neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline and to identify any potential side effects or safety concerns associated with its use.
Scientific Research Applications
6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been investigated as a potential drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer. In neuroscience, 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been used as a tool to study the role of dopamine receptors in the brain and their involvement in various neurological disorders. In pharmacology, 6,7-dimethoxy-1-(2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been used to screen for potential drug candidates that target dopamine receptors.
properties
IUPAC Name |
6,7-dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-19-14-9-11-6-8-18-16(12(11)10-15(14)20-2)13-5-3-4-7-17-13/h3-5,7,9-10,16,18H,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXDVZUKIZXXAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=N3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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